Cyclopropanecarbonyl isocyanate
Description
Cyclopropanecarbonyl isocyanate is an acyl isocyanate derivative characterized by a cyclopropane ring linked to a carbonyl group and an isocyanate (-NCO) functional group. For instance, cyclopropanecarbonyl chloride is a key precursor in synthesizing cyclopropylfentanyl (a fentanyl analog) via acylation reactions . Similarly, cyclopropanecarbonyl isothiocyanate is utilized in regioselective syntheses of aminoaryl-carboxylic acids and sulfonic acids with yields of 48–74% . The strained cyclopropane ring enhances reactivity, making these compounds valuable intermediates in constructing complex molecules.
Properties
IUPAC Name |
cyclopropanecarbonyl isocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-3-6-5(8)4-1-2-4/h4H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBRMNFEXWSLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropanecarbonyl isocyanate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with phosgene, resulting in the formation of cyclopropanecarbonyl chloride. This intermediate is then treated with sodium azide to yield the corresponding acyl azide, which undergoes Curtius rearrangement upon heating to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more efficient non-phosgene methods. These methods include the reaction of cyclopropanecarboxylic acid derivatives with carbon monoxide and dimethyl carbonate, followed by thermal decomposition of the resulting carbamate . The use of advanced catalysts, such as zinc-based catalysts, enhances the yield and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Cyclopropanecarbonyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: Reacts with water to produce cyclopropanecarboxylic acid and carbon dioxide.
Rearrangements: Undergoes Curtius rearrangement to form isocyanates.
Common Reagents and Conditions:
Alcohols and Amines: React under mild conditions to form urethanes and ureas.
Water: Hydrolysis occurs readily at room temperature.
Heat: Curtius rearrangement requires heating to initiate the reaction.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Cyclopropanecarboxylic Acid: Formed from hydrolysis.
Scientific Research Applications
Cyclopropanecarbonyl isocyanate has diverse applications in scientific research:
Mechanism of Action
Cyclopropanecarbonyl isocyanate can be compared with other isocyanates such as phenyl isocyanate and methyl isocyanate:
Phenyl Isocyanate: Contains a phenyl group instead of a cyclopropane ring.
Methyl Isocyanate: Contains a methyl group, making it more volatile and hazardous.
Uniqueness: this compound is unique due to the presence of the cyclopropane ring, which imparts strain and enhances its reactivity compared to other isocyanates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclopropanecarbonyl Isothiocyanate
- Structure: Cyclopropanecarbonyl isothiocyanate (C$4$H$5$NOS) replaces the isocyanate (-NCO) group with an isothiocyanate (-NCS) moiety.
- Synthesis : Produced via reaction of cyclopropanecarbonyl chloride with ammonium isothiocyanate in acetonitrile .
- Reactivity: Demonstrates regioselectivity in forming aminoaryl-carboxylic acids and sulfonic acid derivatives. The sulfur atom in -NCS enhances nucleophilic substitution compared to -NCO.
- Applications : Intermediate for anti-property agents (e.g., substituted thioureidoaryl compounds) .
Cyclopropyl Isocyanate
- Structure: A simpler analog (C$4$H$5$NO) lacking the carbonyl group, with the isocyanate directly attached to the cyclopropane ring.
- CAS : 4747-72-2 .
- Reactivity : Less electrophilic than acyl isocyanates due to the absence of a carbonyl electron-withdrawing group.
- Applications : Building block in organic synthesis, particularly for cyclopropane-containing pharmaceuticals .
2,6-Difluorobenzoyl Isocyanate
- Structure: Benzoyl isocyanate derivative with electron-withdrawing fluorine substituents (C$8$H$3$F$2$NO$2$).
- CAS : 83121-16-8 .
- Reactivity : Fluorine atoms increase electrophilicity of the isocyanate group, facilitating Friedel-Crafts acylation in pesticide synthesis .
- Applications : Key intermediate in acaricides/insecticides (e.g., combined with cyclopropanecarbonyl chloride in multi-step syntheses) .
Cyclopropanecarbonyl Chloride
- Structure : Cyclopropanecarbonyl chloride (C$4$H$5$ClO) replaces -NCO with -Cl.
- CAS : 86133-44-0 .
- Reactivity : Highly reactive acylating agent; participates in nucleophilic substitution and acylation reactions.
- Applications : Precursor for cyclopropylfentanyl and agrochemicals (e.g., via Friedel-Crafts reactions with hydroxylamine derivatives) .
Comparative Data Table
Key Research Findings
Cyclopropanecarbonyl Derivatives in Pharma : Cyclopropanecarbonyl chloride is critical in one-step fentanyl analog synthesis, highlighting the role of cyclopropane in enhancing bioactivity .
Electrophilicity Trends : Acyl isocyanates (e.g., 2,6-difluorobenzoyl isocyanate) exhibit higher reactivity than alkyl isocyanates (e.g., cyclopropyl isocyanate) due to electron-withdrawing groups .
Synthetic Efficiency : Cyclopropanecarbonyl isothiocyanate achieves 48–74% yields in regioselective reactions, outperforming traditional methods for sulfonic acid derivatives .
Biological Activity
Cyclopropanecarbonyl isocyanate (CPCI) is a compound of interest in medicinal chemistry and toxicology due to its biological activity and potential applications. This article reviews the existing literature on the biological activity of CPCI, focusing on its mechanisms of action, toxicity, and potential therapeutic uses.
CPCI is characterized by its unique cyclopropane structure combined with an isocyanate functional group. This configuration contributes to its reactivity, particularly with nucleophiles, leading to various biological interactions.
Mechanisms of Biological Activity
- Reactivity with Nucleophiles : CPCI exhibits high reactivity towards nucleophiles, which can lead to the formation of stable adducts. This property is crucial for its biological activity, as it can interact with various biomolecules, including proteins and nucleic acids .
- TRPA1 Activation : Research indicates that isocyanates, including CPCI, may activate transient receptor potential ankyrin 1 (TRPA1) channels. This activation can lead to nociceptive responses such as pain and irritation, which are significant in understanding the compound's toxicity profile .
Toxicological Profile
CPCI's toxicity has been evaluated through various studies:
- Acute Toxicity : Exposure to isocyanates like CPCI can cause severe respiratory issues, skin irritation, and sensitization reactions. The mechanism often involves the formation of reactive intermediates that can modify cellular proteins and induce inflammatory responses .
- Chronic Effects : Long-term exposure has been associated with occupational asthma and other respiratory conditions. A study found that individuals exposed to higher concentrations of isocyanates had a significantly increased risk of developing asthma-related symptoms .
Case Studies
Several case studies highlight the biological effects of CPCI:
- Occupational Exposure : In a cohort study involving workers in industries using isocyanates, it was observed that those with higher exposure levels exhibited increased rates of respiratory symptoms and sensitization compared to controls .
- Animal Studies : Animal models have demonstrated that exposure to CPCI leads to significant inflammatory responses in lung tissues, suggesting a direct link between exposure and respiratory health impacts .
Research Findings
Recent studies have focused on synthesizing derivatives of CPCI and evaluating their biological activities:
- Cytotoxicity Assays : Derivatives of isocyanates were tested against various cancer cell lines using the MTT assay. Some derivatives showed promising cytotoxic effects, indicating potential applications in cancer therapy .
- Detection Techniques : Innovative detection methods for airborne isocyanates have been developed, enhancing our ability to monitor exposure levels in occupational settings. These methods utilize fluorescent reagents for increased sensitivity .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for cyclopropanecarbonyl isocyanate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via reactions involving cyclopropanecarbonyl chloride. One method involves reacting cyclopropanecarbonyl chloride with ammonium isothiocyanate in acetonitrile to form cyclopropanecarbonyl isothiocyanate in situ, which can then be converted to isocyanate derivatives . Another route employs Friedel-Crafts acylation, where cyclopropanecarbonyl chloride reacts with hydroxylamine sulfate and other intermediates under controlled conditions . Key factors include temperature (e.g., 0°C for LiHMDS-mediated reactions ), solvent choice (acetonitrile for regioselectivity ), and stoichiometric ratios. Yields range from 48–74% depending on the nucleophile and purification steps .
Q. How can researchers confirm the identity and purity of this compound derivatives?
Characterization requires a multi-technique approach:
- Elemental analysis for empirical formula validation.
- Chromatography-mass spectrometry (GC-MS/LC-MS) to assess purity and molecular weight.
- Vibrational spectroscopy (IR) to detect functional groups (e.g., isocyanate N=C=O stretch at ~2270 cm⁻¹).
- 1H NMR for structural elucidation, particularly to confirm cyclopropane ring integrity and acyl group attachment .
For novel derivatives, high-resolution mass spectrometry (HRMS) and X-ray crystallography are recommended.
Q. What are the critical physical and chemical properties of this compound relevant to experimental design?
Advanced Research Questions
Q. How does the cyclopropane ring influence the reactivity and regioselectivity of this compound in nucleophilic additions?
The cyclopropane ring introduces significant ring strain (~27 kcal/mol), enhancing electrophilicity at the carbonyl carbon. This strain promotes regioselective reactions with amines or alcohols, favoring acyl transfer over ring-opening pathways under mild conditions (e.g., 0°C in THF ). However, steric hindrance from the cyclopropane moiety can reduce reactivity with bulky nucleophiles, necessitating optimized solvents (e.g., DMF for polar aprotic environments) .
Q. What analytical challenges arise in quantifying this compound in complex mixtures, and how can they be addressed?
Direct analysis via GC is problematic due to thermal lability and reactivity with moisture/amines . Indirect methods are preferred:
- Derivatization with n-dibutylamine (n-DBA) : Forms stable ureas, enabling GC quantification of unreacted n-DBA with internal standards (e.g., toluene-d8) .
- HPLC with UV/fluorescence detection : Suitable for non-volatile derivatives. Use C18 columns and acetonitrile/water gradients .
Calibration requires synthetic standards due to the lack of commercial reference materials.
Q. How do structural modifications of this compound impact its application in medicinal chemistry?
The cyclopropane ring enhances metabolic stability and bioavailability in drug candidates. For example:
- Acylation of amines : Produces carboxamides with improved target binding (e.g., kinase inhibitors) .
- Ring-functionalized derivatives : Introducing halogens or sulfonyl groups alters electronic properties, modulating interactions with enzymes .
In vitro assays should prioritize stability in physiological buffers (pH 7.4, 37°C) to assess hydrolysis rates.
Q. What are the contradictions in reported synthetic yields, and how can they be resolved?
Discrepancies in yields (e.g., 48–74% for acylated derivatives vs. 60–85% in Friedel-Crafts routes ) arise from:
- Purity of starting materials : Cyclopropanecarbonyl chloride must be freshly distilled to avoid HCl contamination .
- Workup protocols : In situ derivatization minimizes isolation losses .
Reproducibility requires strict adherence to anhydrous conditions and inert atmospheres (N2/Ar).
Methodological Considerations
Q. What computational tools can predict the stability and reactivity of this compound derivatives?
- DFT calculations : Model transition states for nucleophilic attacks (e.g., Gaussian09 with B3LYP/6-31G* basis set).
- Molecular docking : Assess binding affinities of derivatives to biological targets (e.g., AutoDock Vina) .
Validate predictions with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates).
Q. How can researchers mitigate hazards associated with handling this compound?
- Engineering controls : Use glove boxes for air-sensitive reactions.
- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and vapor respirators .
- Waste disposal : Quench residues with ethanol/water mixtures to hydrolyze residual isocyanate groups.
Data Contradictions and Validation
Q. Why do some studies report this compound as a liquid while others describe it as crystalline?
Phase differences result from:
- Purity : Higher purity (>98%) favors crystallization at low temperatures .
- Derivatization : Adducts with amines or alcohols often crystallize, while the parent compound remains liquid .
Differential scanning calorimetry (DSC) can clarify phase behavior.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
